Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate
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Overview
Description
tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H16BrNO2S It is a derivative of carbamate and contains a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromothiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals or agrochemicals.
Medicine
Industry
In the industrial sector, tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is not well-studied. its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bromothiophene moiety could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4-chlorothiophen-2-yl)methyl]-N-methylcarbamate
- tert-Butyl N-[(4-fluorothiophen-2-yl)methyl]-N-methylcarbamate
- tert-Butyl N-[(4-iodothiophen-2-yl)methyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom in the thiophene ring. This bromine atom can participate in various chemical reactions, such as substitution and cross-coupling, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromothiophene moiety and the carbamate group provides a unique structural framework that can be exploited for the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C11H16BrNO2S |
---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13(4)6-9-5-8(12)7-16-9/h5,7H,6H2,1-4H3 |
InChI Key |
RACXPBXUNFXHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CS1)Br |
Origin of Product |
United States |
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